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Compound of Interest

Compound Name: 2-Methoxyphenethylamine

Cat. No.: B1581544

For Researchers, Scientists, and Drug Development Professionals

Introduction

0-Methoxyphenethylamine (2-methoxyphenethylamine or 2-MPEA) is a phenethylamine
derivative that has been a subject of scientific inquiry since at least the 1940s. Early research
into this compound laid the groundwork for understanding the structure-activity relationships of
substituted phenethylamines, a class of compounds with significant pharmacological diversity.
This technical guide provides an in-depth overview of the foundational research on o-
methoxyphenethylamine, focusing on its synthesis, and initial pharmacological
characterization.

Core Data Summary
Chemical and Physical Properties
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Property Value Reference
IUPAC Name 22 [1]
methoxyphenyl)ethanamine
Molecular Formula CoH13NO [1]
Molar Mass 151.21 g/mol [1]
Appearance Light brown liquid [2]
Boiling Point 236-237 °C [2]
CAS Number 2045-79-6 [1]

Early Pharmacological Data

Parameter Value Species/Assay Reference
Serotonin Receptor Rat stomach fundus
o 3,020 nM _
Affinity (Az2) strip
5-HT2A Receptor Radioligand binding
o _ >10,000 nM
Affinity (Ki) assay
5-HT2C Receptor Radioligand binding
o _ >10,000 nM
Affinity (Ki) assay
TAAR1 Agonism Human TAAR1
144 nM _
(ECs0) functional assay
TAARL1 Efficacy Human TAARL1
95% .
(Emax) functional assay

Experimental Protocols
Synthesis of o-Methoxyphenethylamine

Early synthetic routes to o-methoxyphenethylamine primarily involved two main strategies: the
reduction of a corresponding nitrile or the reductive amination of a ketone.

1. Reduction of 2-Methoxyphenylacetonitrile
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This method involves the reduction of 2-methoxyphenylacetonitrile, a common precursor for
phenethylamines. While specific early protocols for the ortho-isomer are not readily available in
full detail, the general procedure using lithium aluminum hydride (LiAlH4) was a standard and
powerful reducing agent for nitriles during that period.

o Reaction: 2-methoxyphenylacetonitrile + LiAlHa — o-methoxyphenethylamine
e General Protocol:

o A solution of 2-methoxyphenylacetonitrile in a dry ethereal solvent (e.g., diethyl ether or
tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen
or argon).

o A suspension of lithium aluminum hydride in the same dry solvent is cautiously added to
the nitrile solution. The reaction is typically exothermic and may require cooling to maintain
a controlled temperature.

o The reaction mixture is stirred for a period of time, often with heating (reflux), to ensure
complete reduction.

o After the reaction is complete, the excess lithium aluminum hydride is quenched by the
careful, sequential addition of water and a sodium hydroxide solution.

o The resulting aluminum salts are filtered off, and the organic layer containing the product
is separated.

o The crude o-methoxyphenethylamine is then purified by distillation under reduced
pressure.

2. Reductive Amination of 2-Methoxyacetophenone

Reductive amination provides an alternative route, starting from a ketone. The Leuckart
reaction is a classic method for this transformation.

o Reaction: 2-methoxyacetophenone + Formamide/Ammonium Formate — N-formyl-o-
methoxyphenethylamine — o-methoxyphenethylamine
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e General Protocol (Leuckart Reaction):

o

2-Methoxyacetophenone is heated with an excess of a formylating agent, such as
formamide, ammonium formate, or a mixture of formamide and formic acid.

o The reaction is typically carried out at a high temperature (160-185 °C) for several hours.
This step forms the N-formyl intermediate.

o The reaction mixture is then cooled and treated with a strong acid (e.g., hydrochloric acid)
to hydrolyze the N-formyl group.

o The acidic solution is then made basic to liberate the free amine.

o The o-methoxyphenethylamine is extracted with an organic solvent and purified by
distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in early research
on o-methoxyphenethylamine.
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Synthesis of o-Methoxyphenethylamine
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Early Synthesis via Nitrile Reduction

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1581544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Early Pharmacological Investigation Workflow
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Pharmacological Investigation Workflow
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Conclusion
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The early research on o-methoxyphenethylamine established fundamental methods for its
synthesis and provided the initial characterization of its pharmacological profile. These
foundational studies demonstrated its interaction with monoamine systems, particularly
highlighting its potent activity at the trace amine-associated receptor 1, while showing low
affinity for classical serotonin receptors. This early work was crucial in shaping the
understanding of how subtle structural modifications to the phenethylamine backbone can
significantly alter pharmacological activity, a principle that continues to guide modern drug
discovery and development. Further investigation into the in vivo effects and metabolic fate of
o-methoxyphenethylamine will build upon this essential early research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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